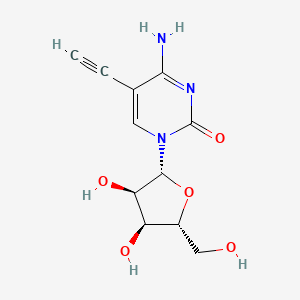

5-Ethynylcytidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13N3O5 |

|---|---|

Molekulargewicht |

267.24 g/mol |

IUPAC-Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one |

InChI |

InChI=1S/C11H13N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h1,3,6-8,10,15-17H,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |

InChI-Schlüssel |

NCZFDEBKMUJQQO-FDDDBJFASA-N |

Isomerische SMILES |

C#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Kanonische SMILES |

C#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Synonyme |

5-ethynylcytidine |

Herkunft des Produkts |

United States |

Synthetic Strategies for 5 Ethynylcytidine and Its Derivatives

Chemical Synthesis Approaches for 5-Ethynylcytidine (e.g., Sonogashira coupling)

The primary and most widely employed method for synthesizing this compound (EC) is the Sonogashira cross-coupling reaction. exlibrisgroup.comnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

In a typical synthesis, the process begins with a halogenated cytidine (B196190) derivative, most commonly 5-iodocytidine (B14750). This precursor is then reacted with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netoup.com The reaction is generally carried out in an organic solvent. Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting group is removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions like concentrated aqueous ammonia, to yield the final product, this compound. researchgate.netoup.com

A detailed synthetic scheme involves the following key steps:

Halogenation: Cytidine is first halogenated at the C5 position, typically using N-iodosuccinimide to produce 5-iodocytidine. researchgate.net

Sonogashira Coupling: The 5-iodocytidine is then coupled with trimethylsilylacetylene. This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) salt, like copper(I) iodide.

Deprotection: The final step is the removal of the TMS group to reveal the terminal alkyne, yielding this compound. researchgate.net

An alternative approach involves starting with 2,4-dichloro-5-(1-chlorovinyl)pyrimidine, which upon treatment with ammonia, can lead to the formation of 5-ethynylcytosine (B3428137). rsc.org This base can then be glycosylated by reacting its trimethylsilyl derivative with a protected ribose sugar, followed by deprotection to give this compound. rsc.orgvulcanchem.com

| Reaction Step | Key Reagents | Purpose | Typical Yield |

| Halogenation | N-Iodosuccinimide | Introduction of iodine at the C5 position of cytosine. | High |

| Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh3)4, CuI | Formation of the carbon-carbon bond between the base and the alkyne. | 87% (for the protected intermediate) oup.com |

| Deprotection | Aqueous NH3 or TBAF | Removal of the trimethylsilyl protecting group. | High |

Enzymatic Synthesis and Biocatalytic Modifications to Produce this compound and its Analogs

Enzymatic approaches offer a highly specific and often more environmentally friendly alternative to purely chemical synthesis. Nucleoside phosphorylases are key enzymes in these biocatalytic strategies, catalyzing the reversible phosphorolysis of nucleosides. researchgate.net

One chemoenzymatic strategy involves using a nucleoside phosphorylase to catalyze the transglycosylation reaction. This process transfers the ribose group from a donor nucleoside to the 5-ethynylcytosine base. However, the synthesis of 5-ethynyluridine (B57126), a related compound, is thermodynamically unfavored, which can present challenges for direct enzymatic synthesis of this compound. researchgate.net

A more common application of enzymes is in the context of metabolic labeling within cells. Cells can be supplied with 5-ethynylcytosine, which is then converted into 5-ethynyluridine monophosphate by the sequential activity of cytosine deaminase (CD) and uracil (B121893) phosphoribosyltransferase (UPRT). oup.complos.org This product is subsequently incorporated into nascent RNA. oup.complos.org This pathway has been particularly useful in developing cell-type-specific RNA tagging methods. plos.org

| Enzyme | Function | Application |

| Nucleoside Phosphorylase | Catalyzes reversible phosphorolysis and transglycosylation. | Synthesis of nucleoside analogs. researchgate.net |

| Cytosine Deaminase (CD) | Converts cytosine to uracil. | Used in tandem with UPRT for cell-specific RNA labeling. oup.com |

| Uracil Phosphoribosyltransferase (UPRT) | Converts uracil to uridine (B1682114) monophosphate. | Used with CD for converting 5-ethynylcytosine to a form that can be incorporated into RNA. plos.org |

Solid-Phase Synthesis Techniques for Oligonucleotides Incorporating this compound

The incorporation of this compound into oligonucleotides is achieved through automated solid-phase synthesis, most commonly using the phosphoramidite (B1245037) method. wikipedia.org This technique allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. wikipedia.org

The process involves a four-step cycle for each nucleotide addition:

De-blocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by removing the acid-labile dimethoxytrityl (DMT) group. wikipedia.org

Coupling: The this compound phosphoramidite, activated by an activator like tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. wikipedia.org

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 shortmers). wikipedia.org

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. wikipedia.org

A significant challenge during the synthesis of oligonucleotides containing ethynyl (B1212043) modifications is the hydration of the ethynyl group, which converts it into an acetyl group. seela.net This side reaction can occur under the acidic or basic conditions used during the synthesis and workup. To prevent this, the ethynyl group can be protected with a triisopropylsilyl (TIPS) group. seela.netsigmaaldrich.com This protecting group is stable throughout the synthesis and is removed at the end, yielding the pure, ethynyl-containing oligonucleotide. seela.net

| Synthesis Step | Description | Key Reagents/Conditions |

| De-blocking | Removal of the 5'-DMT protecting group. | Trichloroacetic acid in dichloromethane |

| Coupling | Addition of the this compound phosphoramidite. | This compound phosphoramidite, activator (e.g., tetrazole) |

| Capping | Acetylation of unreacted 5'-hydroxyl groups. | Acetic anhydride, 1-methylimidazole |

| Oxidation | Conversion of phosphite to phosphate. | Iodine, water, pyridine (B92270) |

| Cleavage & Deprotection | Release from solid support and removal of protecting groups. | Concentrated ammonium (B1175870) hydroxide |

Methodologies for Purification and Advanced Characterization of Synthetic this compound Products

After synthesis, both the this compound monomer and the oligonucleotides incorporating it must be purified and characterized to ensure their identity and purity.

Purification: High-performance liquid chromatography (HPLC) is the primary method for purifying synthetic oligonucleotides. wikipedia.orgnih.gov Reverse-phase HPLC separates the full-length product from shorter failure sequences and other impurities based on hydrophobicity. The DMT group, if left on during purification (DMT-on purification), provides a strong hydrophobic handle, facilitating the separation of the desired product.

Characterization: A combination of spectroscopic and spectrometric techniques is used to confirm the structure and purity of this compound and its derivatives.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to confirm the molecular weight of the synthesized oligonucleotide, which can also help identify side products like the acetyl-hydrated species. seela.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for characterizing the structure of the this compound monomer, confirming the presence and position of the ethynyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The concentration and purity of the final oligonucleotide product are often determined by measuring its absorbance at 260 nm. This compound itself has a maximum absorbance (λmax) at 294 nm. jenabioscience.com

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification of oligonucleotides. wikipedia.orgnih.gov |

| MALDI-TOF/ESI Mass Spectrometry | Confirmation of molecular weight and identification of side products. seela.net |

| NMR Spectroscopy | Structural elucidation of the this compound monomer. |

| UV-Vis Spectroscopy | Quantification and purity assessment of oligonucleotides. jenabioscience.com |

Biochemical Mechanisms of 5 Ethynylcytidine Incorporation and Processing

Cellular Uptake and Intracellular Metabolic Pathways of 5-Ethynylcytidine

This compound (EC) is a cell-permeable nucleoside analog that is readily taken up by cells to probe de novo RNA synthesis. jenabioscience.comjenabioscience.com Its permeability is facilitated in part by nucleoside transporters, which exhibit broad substrate tolerance for various purine (B94841) and pyrimidine (B1678525) nucleosides. nih.govsnmjournals.org Once inside the cell, EC enters the nucleotide salvage pathway, a multi-enzyme cascade that converts nucleoside precursors into nucleotide triphosphates (NTPs) for nucleic acid synthesis. nih.gov

The intracellular metabolism of EC is characterized by its rapid, time-dependent conversion into its corresponding monophosphate, diphosphate (B83284), and triphosphate forms. spandidos-publications.com Studies have shown that the rate of metabolism for EC is significantly faster than that of the more commonly used analog, 5-ethynyluridine (B57126) (EU). nih.gov The primary active metabolite that accumulates within the cell is the triphosphate form, which then serves as a substrate for RNA polymerases. spandidos-publications.comnih.gov In some specific experimental systems, such as those using Drosophila larvae, a fusion enzyme, CD:UPRT, can be expressed to convert the base 5-ethynylcytosine (B3428137) into 5-ethynyluridine monophosphate, which is subsequently incorporated into nascent RNA. plos.org This highlights the adaptability of cellular machinery in processing this analog.

The general metabolic process for this compound is outlined below:

Table 1: Intracellular Metabolic Pathway of this compound| Step | Precursor | Product | Key Enzyme Class |

|---|---|---|---|

| Uptake | Extracellular this compound | Intracellular this compound | Nucleoside Transporters |

| Phosphorylation 1 | This compound (EC) | This compound Monophosphate (ECMP) | Nucleoside Kinases (e.g., UCK1/2) |

| Phosphorylation 2 | This compound Monophosphate (ECMP) | This compound Diphosphate (ECDP) | Nucleoside Diphosphate Kinases |

| Phosphorylation 3 | This compound Diphosphate (ECDP) | This compound Triphosphate (ECTP) | Nucleoside Diphosphate Kinases |

| Incorporation | this compound Triphosphate (ECTP) | EC-labeled Nascent RNA | RNA Polymerases |

Enzymatic Phosphorylation and Nucleotide Activation Pathways for this compound

The bioactivation of this compound is critically dependent on a series of enzymatic phosphorylation steps, which convert the inactive nucleoside into its active triphosphate form, this compound triphosphate (ECTP). spandidos-publications.comnih.gov This process is initiated by the nucleotide salvage pathway. nih.gov

The first and rate-limiting step is the conversion of EC to this compound-5'-monophosphate (ECMP). nih.gov This reaction is primarily catalyzed by the enzyme uridine-cytidine kinase (UCK). nih.govnih.gov There are two isoforms of this enzyme, UCK1 and UCK2, both of which can phosphorylate EC. nih.gov However, research indicates that UCK2 is particularly efficient and its expression level often correlates with cellular sensitivity to cytidine (B196190) analogs. snmjournals.orgnih.govmdpi.com The phosphorylation of C5-modified pyrimidine nucleosides like EC can be a bottleneck, and in some experimental models, overexpression of UCK2 enhances the metabolic labeling of RNA. biorxiv.org

Following the initial monophosphorylation, ECMP undergoes two subsequent phosphorylations to yield this compound-5'-diphosphate (ECDP) and finally the active ECTP. nih.gov These latter phosphorylation steps are catalyzed by other cellular nucleoside and nucleotide kinases. The resulting ECTP accumulates in the cell, where it can act as a competitive substrate for natural cytidine-5'-triphosphate (B129977) (CTP) during RNA synthesis. spandidos-publications.comoup.com

RNA Polymerase Recognition and Incorporation Fidelity of this compound into Nascent RNA

Once activated to its triphosphate form (ECTP), this compound serves as a substrate for DNA-dependent RNA polymerases (RNAPs). nih.govwikipedia.org These enzymes, which are responsible for transcribing DNA into RNA, exhibit a degree of promiscuity that allows them to recognize and incorporate certain modified nucleotides. researchgate.net ECTP acts as a mimic of the endogenous nucleotide CTP and is incorporated into the growing nascent RNA chain during transcription. jenabioscience.comjenabioscience.com

Studies on the structural isomer 3'-ethynylcytidine revealed that its triphosphate form is a potent competitive inhibitor of RNA polymerases I, II, and III. nih.govoup.com The inhibition constant (Ki) for 3'-ECTP was found to be 21 nM, which is significantly lower than the Michaelis constant (Km) for the natural substrate CTP (8.0 µM), indicating a very high affinity of the polymerase for the modified nucleotide. oup.com This suggests that the ethynyl (B1212043) group at the sugar moiety is well-tolerated within the enzyme's active site. Similarly, this compound triphosphate is efficiently incorporated by RNA polymerases. nih.gov

Investigating the Specificity of this compound Integration into RNA versus DNA in Cellular Models

A key feature of this compound as a metabolic label is its high specificity for RNA over DNA in most tested cellular models. nih.gov Studies conducted in seven different mammalian cell lines demonstrated that EC was efficiently incorporated into newly synthesized RNA, but not into DNA. nih.gov This selectivity makes it a valuable tool for specifically monitoring transcription. jenabioscience.comjenabioscience.comnih.gov

The molecular basis for this specificity is believed to lie in the substrate preference of ribonucleotide reductase (RNR). biorxiv.orgbiorxiv.orgsciencecast.org This enzyme is responsible for converting ribonucleoside diphosphates (NDPs) into 2'-deoxyribonucleoside diphosphates (dNDPs), which are the precursors for DNA synthesis. biorxiv.org The diphosphate form of ethynyl-modified pyrimidines, including this compound diphosphate (ECDP), is reportedly a poor substrate for RNR. micropublication.org By avoiding conversion into a deoxy-form, the analog is channeled exclusively into the RNA synthesis pathway.

However, recent research has indicated that this specificity may not be universal across all organisms. A study using the sea anemone Nematostella vectensis found that EC, along with other ethynylated nucleosides like EU, was incorporated at considerable levels into both RNA and DNA. researchgate.netbiorxiv.orgbiorxiv.orgsciencecast.org In this model, inhibiting RNR with hydroxyurea (B1673989) abolished the incorporation of the related analog EU into DNA, confirming the role of the DNA synthesis pathway in its processing. biorxiv.orgsciencecast.org These findings suggest that the substrate tolerance of RNR can vary between species, potentially leading to off-target DNA labeling in some non-mammalian models.

Table 2: Specificity of this compound Incorporation

| Cellular Model | Incorporation into RNA | Incorporation into DNA | Presumed Reason for Specificity | Reference(s) |

|---|---|---|---|---|

| Human Cell Lines (7 tested) | Efficient | Not detected | Poor substrate for Ribonucleotide Reductase (RNR) | nih.gov |

| General Eukaryotic Model | Yes | No | Poor substrate for Ribonucleotide Reductase (RNR) | micropublication.org |

| ***Nematostella vectensis* (sea anemone)** | Yes | Yes (significant levels) | RNR is able to process the analog's diphosphate form | biorxiv.orgbiorxiv.orgsciencecast.org |

Impact of this compound Incorporation on RNA Structure, Stability, and Functional Modalities

The incorporation of this compound into RNA introduces a small, chemically reactive alkyne group into the major groove of the RNA helix. This modification allows for subsequent detection and analysis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. jenabioscience.comnih.gov The ability of the modified RNA to undergo this reaction without significant degradation (when appropriate conditions are used) suggests that the fundamental structure of the RNA is largely maintained. nih.gov

However, the presence of a modified nucleoside can influence the biological properties and processing of the RNA molecule. For instance, the structural isomer 3'-ethynylcytidine has been shown to inhibit the synthesis of ribosomal RNA (rRNA) and cause its fragmentation, suggesting an interference with rRNA processing or stability. spandidos-publications.comoup.com This is analogous to the effects of other pyrimidine analogs like 5-fluorouracil, which is known to impair the maturation of rRNA. spandidos-publications.com

Furthermore, the ethynyl group can serve as a reactive handle for more than just detection. In a chemoproteomic strategy, EC was used as a mimic for 5-methylcytidine (B43896) (m5C) to study RNA dioxygenase enzymes. d-nb.infoprinceton.edu Upon enzymatic oxidation by these enzymes, the incorporated EC is proposed to generate a highly reactive ketene (B1206846) intermediate, which can then covalently crosslink to nearby amino acid residues in the enzyme's active site. d-nb.inforesearchgate.netnih.gov This application demonstrates that EC-modified RNA is not only synthesized but remains functionally interactive, serving as a substrate for RNA-modifying enzymes. This interaction, however, ultimately alters the RNA's chemical structure and leads to covalent adduct formation, impacting its subsequent function. The ability to use EC to map enzyme-substrate interactions highlights its utility in probing the functional consequences of RNA modifications. d-nb.infoprinceton.edu

Applications of 5 Ethynylcytidine in Rna Research Methodologies

Global RNA Synthesis and Turnover Studies

The ability to metabolically label nascent RNA with 5-Ethynylcytidine provides a powerful method for investigating the lifecycle of RNA molecules on a global scale. This approach allows researchers to move beyond static snapshots of the transcriptome and gain temporal insights into the dynamic processes of RNA synthesis and decay. rsc.org

Quantification of De Novo RNA Synthesis Rates in Various Biological Systems

This compound serves as an effective agent for measuring the rate of de novo RNA synthesis. jenabioscience.com The fundamental experimental design involves introducing 5-EC to cells or organisms for a defined period, an approach known as a "pulse." During this pulse, 5-EC is actively incorporated into RNA transcripts as they are being synthesized. rsc.org

Following the pulse, the total RNA is isolated, and the incorporated 5-EC is reacted with a fluorescent azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. jenabioscience.comnih.gov The amount of newly synthesized RNA can then be quantified by measuring the fluorescence intensity. This technique has been successfully applied to measure transcription rates in various cell lines and even in different tissues within whole organisms like mice. nih.gov Research has shown that 5-EC is efficiently incorporated into RNA but not DNA, ensuring the specific labeling of the transcriptome. nih.gov Furthermore, studies indicate that 5-EC is metabolized more rapidly than its widely used counterpart, 5-ethynyluridine (B57126) (EU), which can be advantageous for certain experimental designs. nih.gov

Table 1: Comparison of Alkyne-Modified Nucleosides for RNA Labeling

| Compound | Base Analogue | Primary Use | Key Characteristics |

| This compound (5-EC) | Cytidine (B196190) | Monitoring de novo RNA synthesis. jenabioscience.com | Efficiently incorporated into RNA; metabolized faster than EU. nih.govrsc.org |

| 5-Ethynyluridine (EU) | Uridine (B1682114) | Monitoring de novo RNA synthesis and turnover. rsc.orgresearchgate.net | Widely used, well-characterized for RNA labeling. rsc.org |

| 2-Ethynyladenosine (EA) | Adenosine | Studying polyadenylation dynamics. rsc.org | Incorporated transcriptionally and post-transcriptionally by poly(A)-polymerases. rsc.org |

Analysis of RNA Half-Life and Degradation Pathways Using this compound Labeling

To study the stability and degradation of RNA, a "pulse-chase" experiment is performed. rsc.org Cells are first pulsed with this compound to label a population of newly synthesized RNA. The 5-EC-containing media is then removed and replaced with media containing a high concentration of unlabeled cytidine. This "chase" prevents further incorporation of the labeled nucleoside.

By collecting samples at various time points during the chase, researchers can track the disappearance of the 5-EC-labeled RNA population. To achieve this, the labeled RNA is typically conjugated to a biotin-azide molecule via a click reaction. jenabioscience.com This biotin (B1667282) tag allows for the specific purification of the labeled transcripts using streptavidin-coated magnetic beads. The amount of purified RNA at each time point is then quantified, often using methods like quantitative PCR (qPCR) or RNA sequencing (RNA-Seq). This chronological data allows for the calculation of the half-life (t1/2) for individual transcripts or the entire transcriptome, providing critical insights into the regulation of RNA degradation pathways.

Spatial and Temporal RNA Localization Studies

Understanding where and when RNA molecules are located within a cell is crucial to understanding their function. This compound labeling, coupled with click chemistry, provides a high-resolution method for visualizing the journey of newly synthesized RNA.

Live-Cell and Fixed-Cell Imaging Techniques Utilizing this compound-Labeled RNA

The primary method for visualizing 5-EC-labeled RNA is through fluorescence microscopy. After cells are pulsed with 5-EC, they are typically fixed to preserve their structure. The cells are then permeabilized to allow entry of the detection reagents. A click reaction is performed using a fluorescently-tagged azide (e.g., an azide-conjugated fluorophore), which covalently attaches the bright fluorescent molecule to the ethynyl (B1212043) group on the RNA. nih.govrsc.org This process generates a strong and specific signal, allowing for high-resolution imaging of the locations of newly synthesized RNA. nih.gov

While copper-catalyzed click chemistry is highly efficient, its toxicity precludes its use in living cells. rsc.org However, advancements in bioorthogonal chemistry have led to the development of copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). oup.com These methods enable the visualization of labeled RNA in live cells, offering the ability to track RNA dynamics in real time. oup.com

Subcellular Compartmentalization Analysis of Newly Synthesized RNA

Imaging techniques using 5-EC have revealed critical details about the subcellular organization of transcription and RNA processing. Following a short pulse with 5-EC, the fluorescent signal is predominantly observed within the nucleus, which is the primary site of transcription in eukaryotic cells. Specifically, a strong signal is often seen in the nucleolus, a sub-nuclear structure responsible for the synthesis of ribosomal RNA (rRNA), which constitutes a major fraction of total cellular transcription. researchgate.net

As the time after the 5-EC pulse increases, the fluorescent signal can be observed migrating from the nucleus to the cytoplasm. This reflects the natural pathway of most RNA molecules, which are exported from the nucleus to be translated into proteins or to perform other functions in the cytoplasm. By combining 5-EC labeling with immunofluorescence against specific protein markers for different subcellular compartments (e.g., nuclear pore complexes, P-bodies, stress granules), researchers can precisely map the location of nascent RNA and study its trafficking and association with various cellular structures.

Analysis of Specific RNA Populations and Transcriptomic Profiling

Beyond global analysis and imaging, this compound labeling enables the isolation and deep sequencing of newly synthesized transcripts. This application, often referred to as nascent RNA-seq or metabolic RNA labeling and sequencing, provides a dynamic view of the active transcriptome.

The methodology involves labeling cells with 5-EC, followed by the isolation of total RNA. The ethynyl-modified RNA is then selectively conjugated to a biotin-azide molecule. jenabioscience.com The biotinylated RNA, representing the newly transcribed population, is affinity-purified from the bulk of pre-existing, unlabeled RNA using streptavidin-coated beads. plos.org

This enriched population of nascent RNA can then be analyzed using high-throughput sequencing (RNA-Seq). The resulting data provides a transcriptome-wide snapshot of gene expression at a specific point in time, revealing which genes are actively being transcribed in response to various stimuli, developmental cues, or disease states. This is a significant advantage over standard RNA-Seq, which measures the steady-state levels of RNA, confounding the effects of synthesis and degradation. rsc.org This technique has been used, for example, to profile transcriptomes in specific neuron types in Drosophila by expressing a nucleobase-converting enzyme that makes only those cells competent to incorporate the label. plos.org

Table 2: Research Findings from this compound Applications

| Research Area | Biological System | Key Finding |

| RNA Synthesis Monitoring | Multiple human cell lines | 5-EC is efficiently incorporated into nascent RNA but not DNA, serving as a specific label for transcription. nih.gov |

| Cell-Specific Transcriptomics | Drosophila multidendritic neurons | EC-tagging combined with RNA-seq successfully identified novel regulators of dendrite arborization. plos.org |

| Enzyme Substrate Profiling | Human HEK293T cells | 5-EC was used as a mechanism-based probe to identify ALKBH1 as a major RNA 5-methylcytidine (B43896) dioxygenase. d-nb.infonih.gov |

| RNA Metabolism in vivo | Mice | 5-EC can be used to assay transcription rates in various tissues, demonstrating its utility in whole organisms. nih.gov |

Transcriptome-Wide Labeling and Sequencing Approaches with this compound

This compound provides a powerful method for the global labeling of newly transcribed RNA, enabling transcriptome-wide analysis of RNA synthesis and turnover. rsc.orgnih.gov Similar to the more widely used uridine analog, 5-ethynyluridine (EU), 5-EC is incorporated into nascent RNA by RNA polymerases I, II, and III. nih.gov However, studies have shown that 5-EC is metabolized much more rapidly than EU, which can be advantageous for pulse-labeling experiments aiming to capture a snapshot of transcription within a narrow timeframe. nih.gov

Once incorporated, the ethynyl-tagged RNA can be conjugated to an azide-biotin tag via click chemistry. jenabioscience.com This allows for the selective enrichment of the newly synthesized RNA population from the total RNA pool using streptavidin-coated beads. plos.org The isolated RNA can then be subjected to high-throughput sequencing (RNA-seq) to generate a comprehensive profile of the actively transcribed genes across the entire transcriptome. rsc.orgnih.gov This approach, often termed "click-seq" or metabolic RNA labeling and sequencing, has been instrumental in measuring the dynamics of RNA synthesis and decay on a global scale. rsc.org

Table 1: Comparison of Common Alkyne-Modified Nucleosides for RNA Labeling

| Nucleoside Analog | Natural Analog Replaced | Key Features | Primary Application |

|---|---|---|---|

| This compound (5-EC) | Cytidine | Efficiently incorporated into RNA, not DNA; faster metabolism than EU. nih.gov | Nascent RNA labeling, transcription rate analysis. nih.govjenabioscience.com |

| 5-Ethynyluridine (EU) | Uridine | Widely used, well-characterized for labeling nascent RNA by RNA Pol I, II, and III. rsc.orgnih.gov | Imaging and detecting nascent RNA levels, interactome profiling. nih.gov |

| 2-Ethynyladenosine (2-EA) | Adenosine | Incorporated transcriptionally and post-transcriptionally by poly(A)-polymerases. rsc.orgnih.gov | Profiling mRNA production and polyadenylation dynamics. rsc.orgnih.gov |

| N6-propargyladenosine (N6PA) | Adenosine | Used for labeling nascent and polyadenylated RNAs. rsc.orgnih.gov | Monitoring RNA synthesis and poly(A) tail dynamics. rsc.org |

Investigation of Nascent RNA Profiles in Response to Biological Stimuli

A key application of 5-EC is the ability to perform time-resolved studies of transcriptional dynamics. By pulse-labeling cells with 5-EC for a defined period following a specific biological stimulus, researchers can isolate and sequence only the RNA molecules that were synthesized in direct response to that event. nih.gov This provides a dynamic view of gene expression changes, unbscured by the pre-existing RNA pool that can confound traditional RNA-seq analysis. rna-seqblog.com

This methodology is particularly useful for understanding how cells adapt to environmental changes, drug treatments, or developmental cues. nih.gov For instance, 5-EC labeling can be used to identify the immediate transcriptional responses of cells to heat shock, pathogen exposure, or growth factor stimulation. nih.govnih.gov By collecting and analyzing labeled RNA at various time points after the stimulus, it is possible to map the temporal waves of gene expression that orchestrate the cellular response. springernature.com Furthermore, techniques have been developed that combine 5-EC with cell-type-specific expression of a nucleobase-converting enzyme, allowing for the targeted labeling and profiling of nascent RNA in specific cell populations within a complex tissue or organism. plos.org

Probing RNA-Protein Interactions and Ribonucleoprotein Complex Assembly with this compound Probes

Beyond profiling the transcriptome, 5-EC serves as a powerful tool for identifying and characterizing RNA-protein interactions and the assembly of ribonucleoprotein (RNP) complexes. nih.govnih.gov A notable application is in the field of epitranscriptomics, specifically in the study of RNA 5-methylcytidine (m5C) modifications. 5-EC acts as a mimic of m5C and can be used in reactivity-dependent profiling strategies. nih.govd-nb.info

In a technique known as RNA-mediated activity-based protein profiling (RNABPP), cells are metabolically labeled with 5-EC. nih.govnih.gov When an m5C-modifying enzyme, such as an ALKBH1 or TET family dioxygenase, attempts to oxidize the incorporated 5-EC, it generates a reactive ketene (B1206846) intermediate. nih.govresearchgate.net This electrophilic species then covalently crosslinks the enzyme to its RNA substrate. nih.govresearchgate.net The resulting RNA-protein complexes can be enriched, and the crosslinked proteins identified by mass spectrometry. nih.govnih.gov This approach has been successfully used to identify ALKBH1 and TET2 as major m5C dioxygenases in human cells. d-nb.infoproteomexchange.org

Furthermore, combining 5-EC labeling with crosslinking and immunoprecipitation (CLIP) techniques, such as 5-EC-iCLIP, allows for the transcriptome-wide mapping of the binding sites of these enzymes at single-nucleotide resolution. d-nb.info This has revealed that ALKBH1-dependent m5C oxidation occurs in various tRNAs and mRNAs, providing insights into the substrate specificity and regulatory functions of these enzymes. d-nb.infoproteomexchange.org

Table 2: Proteins Identified and Studied Using this compound-Based Probes

| Protein | Protein Family/Class | Function | Method of Identification/Study |

|---|---|---|---|

| ALKBH1 | Fe(II)/α-KG-dependent dioxygenase | Major RNA m5C oxidizing enzyme; generates hm5C and f5C. nih.govd-nb.info | RNABPP with 5-EC; 5-EC-iCLIP. nih.govd-nb.info |

| TET2 | TET family dioxygenase | RNA m5C dioxygenase. d-nb.infoproteomexchange.org | RNABPP with 5-EC. d-nb.infoproteomexchange.org |

| NSUN/DNMT family | m5C methyltransferases | Install m5C modifications on RNA. rsc.orgnih.gov | Studied using 5-EC as a mechanism-based probe. rsc.orgnih.gov |

Methodological Advancements in this compound-Based RNA Labeling

The methodologies employing 5-EC are continuously evolving, enhancing the precision and scope of RNA research. The integration of metabolic labeling with single-cell RNA sequencing (scRNA-seq) has enabled time-resolved transcriptional analysis at the level of individual cells. springernature.com This allows for the dissection of cellular heterogeneity in transcriptional responses to stimuli, revealing dynamic processes that are averaged out in bulk population studies. springernature.com

Another significant advancement is the use of 5-EC in combination with other nucleoside analogs for the simultaneous evaluation of RNA synthesis and degradation rates. springernature.com By employing multiple labels, researchers can gain a more complete picture of RNA dynamics within a single experiment. The development of chemical sequencing methods, such as pyridine (B92270) borane-mediated sequencing, has been applied in conjunction with 5-EC labeling to precisely map oxidative modifications like 5-formylcytidine (B110004) (f5C) on specific tRNAs. d-nb.info These methodological improvements continue to expand the utility of this compound as a fundamental tool for interrogating the complex and dynamic world of the transcriptome. rsc.orgnih.gov

Click Chemistry Bioconjugation Strategies for 5 Ethynylcytidine Detection

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynylcytidine-Labeled RNA

The most widely used method for labeling 5-EC-containing RNA is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). jenabioscience.commedchemexpress.com This reaction forms a stable triazole linkage between the ethynyl (B1212043) group on the 5-EC nucleoside and an azide-functionalized molecule, such as a fluorescent dye or an affinity tag. jenabioscience.comrsc.org The reaction is highly efficient and possesses fast kinetics, making it well-suited for detecting even low amounts of labeled RNA. jenabioscience.comrsc.org 5-EC has been shown to be efficiently incorporated into RNA, but not DNA, across various cell lines, and its metabolism is reportedly faster than that of the more commonly used analog, 5-ethynyluridine (B57126) (EU). nih.gov

While powerful, the application of CuAAC to RNA requires careful optimization due to the inherent lability of the RNA molecule. nih.gov A significant challenge is the potential for RNA degradation caused by copper ions. researchgate.netresearchgate.net Both Cu(I), the catalyst, and contaminating Cu(II) can mediate free radical reactions that lead to strand breaks. researchgate.net The generation of reactive oxygen species (ROS) is promoted by the interplay of free copper ions, oxygen, and reducing agents like sodium ascorbate (B8700270), which can damage nucleobases and the ribose-phosphate backbone. soton.ac.uk

To mitigate RNA degradation and improve reaction efficiency, several optimization strategies have been developed:

Copper-Stabilizing Ligands: The use of ligands that chelate and stabilize the Cu(I) catalyst is a key strategy. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) reduce the cytotoxic effects of copper and prevent RNA damage while maintaining catalytic activity. jenabioscience.com

"Ligandless" Click Chemistry: Research has shown that RNA degradation can be minimized by using acetonitrile (B52724) as a cosolvent to stabilize the Cu(I) in aqueous buffer without the need for other ligands. researchgate.net

Reducing Agents: While sodium ascorbate is a common reducing agent to generate Cu(I) from a Cu(II) salt (e.g., CuSO₄), other agents have been explored. However, some alternatives can be detrimental; for instance, hydrazine (B178648) can damage DNA, and phosphine-based reducing agents can interfere with the catalyst and the azide (B81097) substrate. acs.org

The modularity of CuAAC allows for the attachment of a wide array of functional probes to 5-EC-labeled RNA. researchgate.net This is achieved by synthesizing probes with a terminal azide group, which can then react with the alkyne handle on the incorporated 5-EC. nih.gov

Fluorescent Probes: For visualization and imaging applications, azide-functionalized fluorescent dyes are commonly used. Following the click reaction, the newly synthesized RNA becomes fluorescent, allowing for its detection via fluorescence microscopy. jenabioscience.comresearchgate.net This enables the study of transcription rates and the spatial distribution of nascent RNA within cells and tissues. nih.govresearchgate.net

Affinity Tags: For isolation and purification of labeled RNA, affinity tags such as biotin (B1667282) are employed. An azide-modified biotin can be clicked onto the 5-EC-labeled RNA, which can then be captured using streptavidin-coated beads. jenabioscience.comrsc.org This affinity purification allows for the enrichment of newly synthesized transcripts, which can then be analyzed by downstream applications like RNA sequencing.

Below is a table of representative probes used for tagging ethynyl-modified nucleic acids.

| Probe Type | Example Probe Name | Application | Reference |

|---|---|---|---|

| Fluorescent Probe | Azides of fluorescent dyes (e.g., Cy3-N3, Alexa Fluor-azide) | Microscopic imaging, flow cytometry | jenabioscience.comresearchgate.netlumiprobe.com |

| Affinity Tag | Azides of Biotin (e.g., Biotin-PEG4-Azide) | Affinity purification, enrichment for sequencing | jenabioscience.comrsc.org |

| Affinity Tag | FLAG Azide | Immunoprecipitation and detection | jenabioscience.com |

Reaction Optimization and Efficiency for RNA Conjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Chemistry Approaches

To circumvent the issues of copper-induced RNA degradation and cytotoxicity, metal-free click chemistry approaches have been developed. researchgate.net The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgd-nb.info This reaction does not require a metal catalyst and instead relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyl, DBCO) with an azide. magtech.com.cnnih.gov

The SPAAC reaction is bioorthogonal and can proceed at physiological temperatures, making it highly suitable for labeling RNA in living cells without the toxic effects associated with CuAAC. d-nb.infonih.gov In this strategy, a fluorescent probe or affinity tag would be functionalized with a strained alkyne, which then reacts with an azide-modified nucleoside incorporated into RNA. nih.gov While much of the development has focused on azide-modified nucleosides reacting with alkyne probes, the reverse is also applicable. rsc.orgnih.gov The ability to perform these conjugations in living systems opens the door to dynamic studies of RNA synthesis and turnover in real-time. nih.gov

Alternative Bioconjugation Chemistries Applied to Ethynyl Moieties of this compound

While azide-alkyne cycloadditions are the dominant methods for labeling ethynyl-modified nucleosides, other chemistries can be applied to the ethynyl group.

Inverse-Electron Demand Diels-Alder (IEDDA) Reaction: This is another powerful, metal-free bioconjugation reaction. jenabioscience.com While it does not directly involve an ethynyl group, it represents a major alternative to alkyne-based click chemistry. The IEDDA reaction typically occurs between a dienophile (like a vinyl or norbornene group) and a tetrazine-functionalized probe. jenabioscience.comacs.org Researchers have developed vinyl-modified nucleosides, such as 5-Vinyl-uridine (5-VU), for metabolic labeling of RNA, which can then be detected with tetrazine dyes. jenabioscience.comacs.org This method is noted for its exceptionally fast reaction kinetics and biocompatibility.

Transition-Metal-Catalyzed Chlorosulfonylation: The ethynyl group on pyrimidine (B1678525) nucleosides can undergo other chemical transformations. For example, a transition-metal-catalyzed chlorosulfonylation reaction has been used to convert 5-ethynylpyrimidine (B139185) nucleosides into (E)-5-(β-chlorovinyl)sulfones. acs.org These sulfones are reactive intermediates that can be further modified with nucleophiles like amines or thiols, providing an alternative route to functionalize the nucleoside. acs.org

Considerations for Click Chemistry Conditions on RNA Integrity and Cellular Viability in Research Models

The choice of bioconjugation strategy must take into account the experimental context, particularly the trade-offs between reaction efficiency and biological compatibility.

RNA Integrity: The primary concern with CuAAC is its potential to degrade RNA. researchgate.net Copper ions, especially in the presence of reducing agents and oxygen, can generate reactive oxygen species that cause strand scission. researchgate.netsoton.ac.uk This can compromise the results of downstream analyses like RNA sequencing by introducing fragmentation. Therefore, for applications involving the analysis of purified RNA, modified CuAAC conditions with stabilizing ligands or the use of copper-free SPAAC are highly recommended. rsc.org

Cellular Viability: Copper is toxic to living cells, which severely limits the application of CuAAC for in vivo labeling. rsc.orgresearchgate.net The cytotoxicity hampers studies that aim to track RNA dynamics in unperturbed biological systems. For live-cell imaging and metabolic labeling in whole organisms, metal-free methods like SPAAC or IEDDA are indispensable as they avoid the introduction of a toxic catalyst. jenabioscience.comnih.gov

The following table summarizes key considerations for different click chemistry conditions.

| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Reference |

|---|---|---|---|

| Catalyst | Cu(I) ions | None (uses ring strain) | jenabioscience.comd-nb.info |

| Effect on RNA Integrity | Potential for degradation due to copper-mediated radical reactions. Requires optimization with ligands. | Generally considered safe for RNA integrity. | rsc.orgresearchgate.netresearchgate.net |

| Cellular Viability | Cytotoxic, limiting its use in live cells and in vivo. | Bioorthogonal and non-toxic, suitable for live-cell applications. | rsc.orgresearchgate.netnih.gov |

| Primary Application | Labeling of fixed cells or purified RNA. | Live-cell imaging and in vivo labeling. | rsc.orgnih.gov |

Advanced Imaging and Detection Techniques for 5 Ethynylcytidine Labeled Rna

Fluorescence Microscopy and Super-Resolution Imaging for 5-EC-Labeled RNA

Fluorescence microscopy is a cornerstone for visualizing the spatial distribution of 5-EC-labeled RNA within cells. The ability to attach bright and photostable fluorescent dyes to the ethynyl (B1212043) group via click chemistry allows for high-contrast imaging of newly synthesized RNA. jenabioscience.combiorxiv.org

Confocal Microscopy Applications for RNA Visualization

Confocal microscopy has been widely employed to study the localization of 5-EC-labeled RNA. Following metabolic labeling with 5-EC and subsequent click reaction with a fluorescent azide (B81097), confocal imaging reveals the sites of active transcription within the cell. biorxiv.orgresearchgate.net For instance, in HEK293T cells treated with 5-EC, fluorescence microscopy after reaction with Cy3-azide has confirmed RNA labeling. biorxiv.orgresearchgate.net This technique provides optical sectioning, which reduces out-of-focus light and improves image clarity, allowing for the three-dimensional reconstruction of RNA distribution within the nucleus and cytoplasm. Studies have successfully used this method to visualize nascent RNA in various cell lines, demonstrating the versatility of 5-EC in tracking transcriptional activity. jenabioscience.com

Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM)

To overcome the diffraction limit of conventional light microscopy, super-resolution techniques such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM) have been adapted for RNA imaging. nih.govasm.org These methods offer unprecedented spatial resolution, enabling the visualization of RNA organization at the nanoscale.

STED microscopy achieves super-resolution by using a second laser beam to deplete fluorescence in the outer region of the excitation spot, effectively narrowing the area from which a signal is detected. rsc.org For imaging 5-EC-labeled RNA, this would involve using highly photostable fluorophores attached via click chemistry that can withstand the high laser intensities required for STED. nih.gov This approach has the potential to reveal fine details of RNA-containing structures, such as the architecture of the RNA scaffold in nuclear bodies. rsc.org

PALM, along with similar techniques like Stochastic Optical Reconstruction Microscopy (STORM), relies on the sequential activation and localization of individual photo-switchable fluorophores. nih.gov By attaching such fluorophores to 5-EC-labeled RNA, it is possible to build a super-resolved image from the precise coordinates of thousands of single molecules. researchgate.netnih.gov This has been successfully demonstrated for imaging nascent RNA labeled with the analogous compound 5-ethynyluridine (B57126) (EU), revealing the structural details of RNA distribution in the nucleus. researchgate.net The principles of PALM are directly applicable to 5-EC, promising new insights into the nanoscale organization of newly synthesized RNA. nih.gov

Flow Cytometry for Quantitative RNA Analysis in Cell Populations

Flow cytometry offers a high-throughput method for quantifying the amount of 5-EC-labeled RNA in thousands of individual cells within a population. nih.govmolbiolcell.org After metabolic labeling and click chemistry with a fluorescent azide, cells are passed single-file through a laser beam, and the fluorescence intensity of each cell is measured. This provides a quantitative readout of the level of newly synthesized RNA per cell.

This technique has been instrumental in assessing the specificity of ethynyl-modified nucleosides for RNA. For example, studies in the sea anemone Nematostella vectensis have used flow cytometry to compare the incorporation of 5-EC with other analogs like 5-ethynyluridine (EU). nih.govbiorxiv.orgtdx.catresearchgate.net By analyzing large numbers of cells, researchers can obtain statistically robust data on the dynamics of RNA synthesis under different experimental conditions. The ability to perform multi-parameter analysis also allows for the correlation of RNA synthesis rates with other cellular properties, such as cell cycle stage or the expression of specific protein markers. molbiolcell.org

| Compound | Cell Line/Organism | Technique | Fluorophore/Tag | Key Finding | Citation |

|---|---|---|---|---|---|

| 5-Ethynylcytidine (5-EC) | HEK293T | Fluorescence Microscopy | Cy3-azide | Confirmed efficient cellular incorporation and RNA labeling. | biorxiv.orgresearchgate.net |

| This compound (5-EC) | Seven different cell lines (e.g., HeLa, HUVEC) | Fluorescence Microscopy | Fluorescent azides | Efficiently incorporated into RNA but not DNA. | jenabioscience.com |

| This compound (5-EC) | Nematostella vectensis | Confocal Microscopy, Flow Cytometry | Alexa Fluor 488 | Showed low specificity for RNA, with some integration into non-RNA structures. | nih.gov |

| 5-Ethynyluridine (5-EU) | Human BJ Fibroblasts | STORM (Super-Resolution Microscopy) | AlexaFluor647 | Enabled time-dependent, super-resolution imaging of nascent RNA structure. | researchgate.net |

Electron Microscopy Approaches for Subcellular Resolution of RNA

To visualize 5-EC-labeled RNA at the highest spatial resolution, electron microscopy (EM) techniques can be employed. While direct reports on 5-EC and EM are emerging, the principles have been established with analogous ethynyl-labeled nucleosides, demonstrating the feasibility of this approach. The core idea is to attach an electron-dense marker to the ethynyl group of the incorporated 5-EC.

One strategy involves a two-step process using click chemistry. First, a biotin-azide is attached to the 5-EC-labeled RNA. Subsequently, streptavidin conjugated to electron-dense gold nanoparticles is used to label the biotinylated RNA. This allows for the precise localization of newly synthesized RNA within the ultrastructure of the cell.

Another approach is the use of correlative light and electron microscopy (CLEM). nih.gov In CLEM, a region of interest containing 5-EC-labeled RNA is first identified using fluorescence microscopy. The same sample is then processed for electron microscopy to obtain high-resolution structural information of that specific area. This powerful combination allows for the direct correlation of RNA synthesis activity with the underlying cellular architecture. For instance, pre-embedding EM has been used to detect EU-labeled mRNA in axons, a technique that is transferable to 5-EC. Furthermore, methods developed for visualizing other modified nucleosides, such as 5-bromouridine (B41414) (BrU) and 5-methylcytosine, at the ultrastructural level using immunoelectron microscopy, pave the way for similar applications with 5-EC. researchgate.net This can be achieved by clicking on an epitope tag, which is then detected by a primary antibody and a gold-labeled secondary antibody.

Integration with Microfluidics and High-Throughput Screening Platforms for RNA Research

The combination of 5-EC labeling with microfluidics and high-throughput screening (HTS) platforms represents a frontier in RNA research, enabling the analysis of RNA dynamics on a massive scale. Microfluidic devices, which manipulate small volumes of fluids in micro-scale channels, can be used to perform thousands of experiments in parallel, significantly accelerating research.

Droplet-based microfluidics, for example, can encapsulate single cells in picoliter-sized droplets. Within these droplets, cells can be labeled with 5-EC, and the subsequent click chemistry reaction with a fluorescent azide can be performed. The fluorescence of each droplet can then be rapidly assessed, allowing for the high-throughput screening of large cell libraries to identify, for instance, cells with altered RNA synthesis rates in response to drug treatment. This integration allows for the rapid functional screening of large mutant RNA libraries, as demonstrated by the µIVC-Useq technology. The ability to miniaturize and automate assays using microfluidics not only increases throughput but also reduces reagent consumption, making large-scale studies more cost-effective.

Comparative Analysis with Other Rna Labeling and Detection Methodologies

Comparison with Radiotracer-Based RNA Labeling (e.g., [3H]-Uridine)

Radiotracer-based methods, such as the use of [3H]-uridine, were among the earliest techniques for quantifying nascent RNA synthesis. biorxiv.orgfrontiersin.org These methods involve the incorporation of a radioactive nucleoside analog into newly transcribed RNA, which is then detected by autoradiography.

However, a significant drawback of radiotracers like [3H]-uridine and [3H]-cytidine is their potential for incorporation into DNA, which can complicate the specific analysis of RNA synthesis. biorxiv.orgbiorxiv.org Furthermore, the use of radioisotopes poses safety concerns and is not compatible with modern high-throughput sequencing workflows like RNA-seq. nih.gov Radiotracer-based approaches are typically limited to studying either the bulk RNA population or individual transcripts. nih.gov

In contrast, 5-Ethynylcytidine offers a non-radioactive alternative. It is a cell-permeable nucleoside analog that gets incorporated into nascent RNA. jenabioscience.comjenabioscience.com The ethynyl (B1212043) group on EC allows for detection via a highly specific and sensitive copper(I)-catalyzed click chemistry reaction. researchgate.netnih.gov This reaction covalently attaches a fluorescent azide (B81097) or a biotin (B1667282) tag for visualization or purification, respectively. jenabioscience.comjenabioscience.com This method avoids the hazards and limitations associated with radioactivity.

Comparison with Immunofluorescence-Based RNA Detection Techniques (e.g., BrdU for DNA analogs)

Immunofluorescence-based techniques, such as the use of 5-bromouridine (B41414) (BrU) for RNA and its deoxy-analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for DNA, have been widely used. nih.govresearchgate.net These methods rely on the incorporation of a halogenated nucleoside analog into nucleic acids, followed by detection with a specific monoclonal antibody. nih.gov While effective, a major limitation of this approach is the requirement for harsh denaturation steps to allow the antibody access to the incorporated analog within the cellular structure. researchgate.netmdpi.com This can be labor-intensive and may not be suitable for all sample types, particularly those that are not easily permeated by antibodies. nih.gov

This compound, along with other alkyne-modified nucleosides like 5-ethynyluridine (B57126) (EU), circumvents the need for harsh denaturation. jenabioscience.comresearchgate.net The click chemistry reaction used for their detection is based on small, highly permeable reagents that can readily access the incorporated alkyne group without disrupting the cellular architecture. researchgate.net This offers a significant advantage in terms of preserving cellular morphology and compatibility with other staining techniques. nih.gov For instance, studies have successfully combined the detection of EdU (an ethynyl-containing DNA analog) with BrdU staining, demonstrating the potential for dual labeling of DNA synthesis at different time points. nih.gov

However, it is important to note that like its uridine (B1682114) counterpart (EU), this compound has shown some evidence of being incorporated into DNA in certain biological contexts, which could limit its specificity for solely labeling RNA. biorxiv.org One study in the sea anemone Nematostella vectensis found that both EU and EC showed low specificity for RNA integration, with considerable incorporation into DNA. biorxiv.org

Advantages and Limitations of this compound in Specific Research Contexts

The utility of this compound is highly dependent on the specific research application.

Advantages:

Rapid Metabolism: Studies have shown that EC is metabolized much faster than its counterpart, 5-ethynyluridine (EU). nih.gov This can be advantageous for pulse-chase experiments aiming to capture a snapshot of transcriptional activity over a short period.

High Sensitivity and Low Background: The click chemistry detection method is highly sensitive and generally produces a low background signal, allowing for clear visualization of nascent RNA. nih.gov

Versatility in Detection: The ethynyl group can be tagged with a variety of molecules, including fluorophores for imaging or biotin for affinity purification and subsequent analysis like RNA sequencing. jenabioscience.comjenabioscience.com

Replacement for BrU: EC has been proposed as a direct replacement for BrU for measuring de novo RNA synthesis in proliferating cells. jenabioscience.comjenabioscience.com

Limitations:

Potential for DNA Incorporation: As mentioned earlier, there is evidence that EC can be incorporated into DNA, which could be a significant limitation in studies requiring strict differentiation between newly synthesized RNA and DNA. biorxiv.org This appears to be a broader issue with ethynylated nucleosides, as similar observations have been made for EU. biorxiv.org

Context-Dependent Specificity: The specificity of EC for RNA may vary across different organisms and cell types. The study in Nematostella vectensis highlights that findings in one model system may not be universally applicable. biorxiv.org

Potential for Cellular Perturbation: Like other nucleoside analogs, high concentrations or prolonged exposure to EC could potentially perturb normal cellular processes. For example, the related compound EU has been shown to inhibit cell proliferation and can be neurotoxic at high concentrations. researchgate.netbiorxiv.org

| Feature | This compound (EC) | [3H]-Uridine | 5-Bromouridine (BrU) |

| Detection Method | Click Chemistry | Autoradiography | Immunofluorescence |

| Radioactivity | No | Yes | No |

| Denaturation Required | No | No | Yes (Harsh) |

| Sensitivity | High | High | Moderate to High |

| Specificity for RNA | Can be incorporated into DNA in some contexts biorxiv.org | Can be incorporated into DNA biorxiv.orgbiorxiv.org | Generally specific for RNA |

| Compatibility with RNA-seq | Yes | No nih.gov | Yes (BRIC-seq) nih.gov |

| Safety | Generally safer than radioisotopes | Radiation safety precautions required | Generally safe |

| Metabolism Rate | Faster than EU nih.gov | N/A | N/A |

Synergistic Approaches Combining this compound with Other Biological Probes

The unique properties of this compound allow for its use in combination with other biological probes to gain deeper insights into cellular processes.

Dual Labeling with DNA Probes: EC can be used in conjunction with DNA synthesis markers like EdU or BrdU. biorxiv.org This allows for the simultaneous visualization of transcription and DNA replication, providing a powerful tool to study the interplay between these two fundamental processes during the cell cycle.

Probing Enzyme Activity: 5-EC has been utilized as a reactive probe to study RNA modifying enzymes. nih.gov Its ability to mimic 5-methylcytidine (B43896) (m5C) allows it to act as a mechanism-based probe for m5C dioxygenases like ALKBH1, enabling their identification and the mapping of their modification sites across the transcriptome. nih.govacs.orgnih.gov

Combination with Other Nucleoside Analogs: EC has been conjugated with other chemotherapeutic nucleoside analogs, such as 2'-deoxy-5-fluorouridine (5-FdU), to create "duplex-prodrugs." oncotarget.comvumc.nlkarger.com This approach aims to combine the therapeutic effects of both compounds and potentially overcome drug resistance mechanisms. oncotarget.com For example, the duplex drug 5-FdU-ECyd has shown potent cytostatic activity against various cancer cell lines. oncotarget.comkarger.comiiarjournals.org

Challenges and Future Directions in 5 Ethynylcytidine Research

Methodological Refinements and Protocol Optimization for Enhanced Specificity and Efficiency

The core of 5-ethynylcytidine's application lies in its metabolic incorporation into nascent RNA, followed by detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry. jenabioscience.comjenabioscience.com While powerful, researchers are continuously refining protocols to improve both the specificity and efficiency of this process.

One significant advancement is the development of EC-tagging , a method designed to enhance cell-type-specific RNA labeling. oup.comnih.gov This technique relies on the co-expression of two enzymes: cytosine deaminase (CD) and uracil (B121893) phosphoribosyltransferase (UPRT). oup.comnih.gov Since cytosine deaminase activity is absent in animals, the conversion of 5-ethynylcytosine (B3428137) (the nucleobase) to 5-ethynyluridine (B57126) monophosphate only occurs in cells engineered to express both enzymes, thereby offering a high degree of specificity. oup.com This dual-enzyme system provides a significant advantage over methods that rely on a single enzyme, such as TU-tagging, which can suffer from limited specificity due to endogenous enzyme activity. oup.comnih.gov Further refinement of this method includes a split-CD approach , where functional CD is reconstituted from independently expressed fragments, allowing for even more stringent combinatorial control over which cells are labeled. nih.gov

Optimization of the click chemistry reaction itself is another area of focus. General protocols for CuAAC reactions serve as a starting point, but individual assays often require fine-tuning of parameters such as catalyst concentration, ligand choice, and reaction time to maximize signal and minimize background noise. jenabioscience.com For instance, while copper is an efficient catalyst, it can lead to RNA degradation. rsc.org This has prompted the exploration of copper-free click chemistry alternatives for certain applications to maintain RNA integrity. researchgate.net

Development of Novel this compound Derivatives and Analogs with Tailored Properties

To broaden the utility of ethynyl-modified nucleosides, researchers are designing and synthesizing novel derivatives and analogs of this compound with tailored properties. These modifications aim to improve characteristics such as cell permeability, metabolic stability, and compatibility with different analytical techniques.

One area of development is the synthesis of phosphoramidite (B1245037) derivatives . For example, 5-Ethynyl-dU-CE Phosphoramidite is a commercially available reagent that allows for the direct incorporation of an ethynyl-functionalized base into oligonucleotides during solid-phase synthesis. baseclick.euglenresearch.com This is particularly useful for creating specific RNA probes or standards. However, the ethynyl (B1212043) group can be sensitive to the chemical conditions used during oligonucleotide deprotection. glenresearch.com To overcome this, protected versions, such as TIPS-5-Ethynyl-dU-CE Phosphoramidite, have been developed. The triisopropylsilyl (TIPS) protecting group shields the alkyne from degradation during synthesis and is removed in a final step. glenresearch.comcambio.co.uk

Another strategy involves creating lipophilic derivatives to enhance cellular uptake. By attaching a lipid side-chain to a nucleoside analog, its ability to cross cell membranes can be improved. nih.gov This concept has been applied in the development of duplex drugs, where ethynylcytidine (B1671692) is coupled with another molecule, such as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), via a linker. nih.gov For instance, the multidrug ETC-L-FdUrd links the two nucleosides via a glycerolipid bridge, which may facilitate passage across cellular membranes. nih.gov

Other synthesized analogs include alkyne-modified purines and other pyrimidines, such as 2'-deoxy-5-ethynylcytidine (EdC) for DNA labeling and 8-ethynyladenosine (EA). researchgate.netnih.gov The development of these varied analogs provides a larger toolkit for researchers to study nucleic acid dynamics.

Expanding the Scope of Applications in Diverse Biological Systems and Models (e.g., in vitro, ex vivo organismal studies)

The application of this compound and its analogs is continuously expanding to a wider range of biological systems, moving from traditional cell culture to more complex models.

In in vitro studies, this compound has been successfully used to label nascent RNA in a variety of human cell lines. nih.gov Beyond simple 2D cultures, there is potential for its use in more complex in vitro systems like organoids and 3D cultures, which more accurately mimic the in vivo environment. bio-techne.com

The utility of this compound extends to ex vivo studies, where it can be applied to tissue slices or explants to study RNA synthesis in a setting that preserves the tissue architecture.

Most significantly, this compound and its derivatives have proven effective in organismal studies . For instance, EC has been used to assay transcription rates in various tissues in mice, demonstrating its utility for in vivo RNA labeling. nih.gov The EC-tagging method has been successfully applied in Drosophila melanogaster to obtain cell-type-specific gene expression profiles from intact larvae, even from small populations of central brain neurons. oup.comnih.govplos.org Similarly, the deoxy-analog, 2'-deoxy-5-ethynylcytidine (EdC), has been used for in vivo DNA labeling in zebrafish embryos. researchgate.net These applications in whole organisms are critical for understanding cellular processes within the context of a complete physiological system.

| Biological System/Model | Application of this compound or Analog | Research Finding/Purpose | Citation |

| Human Cell Lines | This compound (EC) | Labeling of newly synthesized RNA for transcription analysis. | nih.gov |

| Drosophila melanogaster | EC-tagging | Cell-type-specific RNA profiling in intact larvae, including neurons. | oup.comnih.govplos.org |

| Mouse Models | This compound (EC) | In vivo assay of transcription rates across different tissues. | nih.gov |

| Zebrafish Embryos | 2'-deoxy-5-ethynylcytidine (EdC) | In vivo labeling of newly synthesized DNA. | researchgate.net |

Addressing and Mitigating Potential Off-Target Effects of this compound in Research Models

A critical aspect of using any metabolic label is understanding and mitigating its potential off-target effects and cytotoxicity. While this compound is a valuable tool, its impact on cellular physiology must be considered.

Studies on the deoxy-analog, 2'-deoxy-5-ethynylcytidine (EdC), have shown that it exhibits lower cytotoxicity compared to the more commonly used 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) when used for DNA synthesis analysis. researchgate.net However, some research indicates that the specificity of ethynylated nucleosides for RNA may not be absolute in all organisms. For example, in the sea anemone Nematostella vectensis, 5-ethynyluridine (EU) and this compound were found to incorporate into both RNA and DNA. biorxiv.org This highlights the importance of validating the specificity of labeling in the specific model system being studied, for instance by using RNase treatment to confirm that the signal is from RNA. biorxiv.org

The EC-tagging method has been assessed for toxicity, with studies showing that at concentrations up to 100 μM, there was no loss of viability in cultured cells over 72 hours. oup.com This suggests that when used under optimized conditions, the impact on cell health can be minimized. However, related compounds like 5-ethynyluridine (EU) have been reported to induce neurodegeneration in mice at later time points after injection, suggesting that the incorporation of modified nucleosides can become toxic to highly transcriptionally active cells like neurons over time. nih.gov

Strategies to mitigate these effects include:

Minimizing concentration and exposure time: Using the lowest effective concentration of the labeling reagent for the shortest possible duration.

Validation of specificity: Performing control experiments, such as nuclease digestion, to confirm the incorporation into the intended nucleic acid. biorxiv.org

Assessing cellular health: Monitoring cell viability, proliferation, and key physiological markers to ensure the labeling is not causing significant perturbations. oup.com

Integration of this compound-Based Methodologies with Multi-Omics Approaches

A major future direction for this compound research is its integration with other "omics" platforms to gain a more comprehensive understanding of cellular function. springernature.com Combining the temporal information from metabolic labeling with genome-wide analyses provides a powerful approach to study dynamic cellular processes.

Transcriptomics: this compound labeling is frequently combined with RNA sequencing (RNA-seq) to profile newly synthesized transcripts. rsc.orgnih.gov This has been extended to the single-cell level (scRNA-seq), allowing for time-resolved analysis of transcriptional dynamics in individual cells within a heterogeneous population. springernature.comresearchgate.net This is particularly powerful for dissecting the immediate transcriptional responses to various stimuli.

Proteomics: An innovative application is the use of this compound in chemoproteomic strategies like RNA-mediated activity-based protein profiling (RNABPP). nih.govnih.govresearchgate.net In this approach, 5-EC is used as a mechanism-based probe to induce crosslinking between RNA-modifying enzymes and their RNA substrates. nih.govd-nb.info The crosslinked proteins can then be identified by mass spectrometry. For example, 5-EC-mediated crosslinking has been instrumental in studying the substrates of the m5C dioxygenase ALKBH1. nih.govnih.govresearchgate.net This allows for the functional characterization of RNA-modifying enzymes in their native cellular context.

This integration of metabolic labeling with multi-omics technologies is crucial for moving beyond static snapshots of the transcriptome and proteome, enabling a more dynamic and systems-level view of gene expression and regulation.

| Omics Technology | Integration with this compound | Research Application | Citation |

| RNA Sequencing (RNA-seq) | Labeling of nascent RNA with EC followed by sequencing. | Profiling of newly synthesized transcripts. | rsc.orgnih.gov |

| Single-Cell RNA-seq | Time-resolved scRNA-seq using EC labeling. | Analysis of transcriptional dynamics in individual cells. | springernature.comresearchgate.net |

| Mass Spectrometry (Proteomics) | RNABPP using EC to crosslink proteins to RNA. | Identification of RNA-modifying enzymes and their substrates (e.g., ALKBH1). | nih.govnih.govresearchgate.net |

| iCLIP | 5-EC-iCLIP sequencing. | Transcriptome-wide mapping of RNA modification sites. | nih.gov |

Q & A

Q. What established protocols are used to incorporate 5-Ethynylcytidine (5-EC) into RNA for metabolic labeling?

Methodological Answer: 5-EC is incorporated into RNA via metabolic labeling, where cells are incubated with the compound (typically 10–50 µM for 2–24 hours). After incorporation, click chemistry is employed using azide-functionalized dyes (e.g., Alexa Fluor 488-azide) for visualization via fluorescence microscopy or flow cytometry. Key steps include:

Q. How is 5-EC incorporation detected in live-cell RNA synthesis assays?

Methodological Answer: Detection involves post-labeling fixation (4% paraformaldehyde) and permeabilization (0.1% Triton X-100), followed by click chemistry with fluorescent azides. Quantification can be performed via:

Q. What experimental controls are critical when using 5-EC in RNA metabolism studies?

Methodological Answer: Essential controls include:

- Negative Controls: Untreated cells or cells incubated with non-ethynyl cytidine analogs.

- Positive Controls: Cells treated with transcription activators (e.g., serum stimulation in quiescent cells).

- Specificity Controls: Co-treatment with RNA synthesis inhibitors (e.g., α-amanitin) to confirm signal reduction.

Document batch-to-batch variability in 5-EC purity using HPLC .

Advanced Research Questions

Q. How can crosslinking conditions be optimized for profiling RNA-protein interactions using 5-EC?

Methodological Answer: To capture transient RNA-protein interactions:

- Variable Incubation: Test 5-EC concentrations (10–100 µM) and pulse durations (15–60 minutes).

- Crosslinker Validation: Combine with UV crosslinking or formaldehyde fixation.

- Validation: Use Western blotting or immunoprecipitation for target proteins (e.g., TET enzymes).

Refer to activity-based protein profiling (ABPP) protocols to ensure enzyme activity is preserved during crosslinking .

Q. How to resolve discrepancies in 5-EC incorporation efficiency across different cell lines?

Methodological Answer: Discrepancies may arise from differences in:

- Nucleoside Transporters: Validate expression levels via qPCR (e.g., ENT1/2).

- RNA Turnover Rates: Use pulse-chase assays with 5-EC and track signal decay.

- Orthogonal Validation: Compare with 5-ethynyluridine (5-EU) labeling or BrU-seq. Statistical tools like ANOVA can identify significant variability .

Q. What statistical approaches are recommended for analyzing 5-EC-derived RNA synthesis data?

Methodological Answer:

- Time-Series Data: Use mixed-effects models to account for biological replicates.

- Dose-Response Studies: Apply nonlinear regression (e.g., log[inhibitor] vs. response curves).

- Comparative Studies: Employ paired t-tests or Mann-Whitney U tests for cell-type-specific differences. Report effect sizes and confidence intervals .

Q. How to design experiments investigating RNA modification enzymes (e.g., TET proteins) using 5-EC?

Methodological Answer:

- Enzyme Inhibition: Co-treat with TET inhibitors (e.g., 2-hydroxyglutarate) and quantify 5-EC signal changes.

- RNA Sequencing: Pair 5-EC labeling with RNA-seq to identify modified transcripts.

- Mechanistic Studies: Use CRISPR knockouts of target enzymes to validate functional roles. Include no-probe controls to exclude nonspecific binding .

Q. What are the limitations of 5-EC in studying dynamic RNA processes?

Methodological Answer: Limitations include:

- Temporal Resolution: Limited to snapshot measurements; combine with pulse-chase for kinetics.

- Cytotoxicity: High concentrations (>50 µM) may impair cell viability; perform MTT assays.

- Off-Target Effects: Validate specificity using siRNA knockdown of target pathways. Alternative probes (e.g., 5-EU) can mitigate context-dependent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.